Home > Products > Screening Compounds P71423 > Sitagliptin impurity F
Sitagliptin impurity F -

Sitagliptin impurity F

Catalog Number: EVT-13570329
CAS Number:
Molecular Formula: C22H24F6N4O2
Molecular Weight: 490.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sitagliptin impurity F is a significant compound in the pharmaceutical chemistry field, particularly in the context of the synthesis and quality control of sitagliptin, a medication used for managing type II diabetes. Sitagliptin itself is a dipeptidyl peptidase IV inhibitor that enhances insulin secretion and decreases glucagon levels in the bloodstream. The presence of impurities, such as impurity F, can affect the efficacy and safety of the pharmaceutical product, making their study crucial for ensuring drug quality.

Classification

Sitagliptin impurity F is classified as a pharmaceutical intermediate. It plays a role in the synthesis of sitagliptin and is monitored to ensure compliance with regulatory standards for drug safety and efficacy. Its identification and quantification are essential components of quality control measures in pharmaceutical manufacturing.

Synthesis Analysis

Methods

The synthesis of sitagliptin impurity F involves several chemical reactions that typically include hydrolysis, reduction, oxidation, and condensation steps. These reactions are designed to manipulate precursor compounds into the desired impurity form.

Technical Details

  1. Hydrolysis: The starting compound undergoes hydrolysis under alkaline conditions to open its ring structure.
  2. Reduction and Oxidation: Following hydrolysis, the compound is subjected to reduction and oxidation reactions to modify its functional groups.
  3. Condensation: The final step involves condensing the modified compound with sitagliptin or its intermediates to yield impurity F.

This multi-step process is characterized by low energy consumption and cost-effectiveness, making it suitable for industrial-scale production .

Molecular Structure Analysis

Structure

Sitagliptin impurity F's molecular structure can be derived from its synthetic precursors. While specific structural formulas may vary based on the synthesis route, it generally retains functional groups characteristic of sitagliptin derivatives.

Data

Chemical Reactions Analysis

Reactions

The chemical reactions leading to the formation of sitagliptin impurity F involve:

  • Addition Reactions: These are critical for forming new bonds between reactants.
  • Elimination Reactions: Certain steps may involve removing small molecules (like water) to form double bonds or cyclic structures.
  • Functional Group Transformations: Modifications of functional groups are essential for achieving the desired properties of impurity F.

Technical Details

The reaction conditions (e.g., temperature, solvent choice) are optimized to enhance yield and purity of the final product. Techniques such as chromatography are often employed to isolate and purify the impurity from reaction mixtures .

Mechanism of Action

Process

The mechanism by which sitagliptin impurity F affects drug formulation can be linked to its structural similarities with sitagliptin. Impurity F may influence pharmacokinetics or pharmacodynamics due to potential interactions with biological targets or pathways.

Data

While specific data on impurity F's mechanism is limited, impurities in pharmaceuticals can alter drug absorption rates or efficacy profiles through competitive inhibition or other biochemical interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in various organic solvents; solubility in water may vary depending on specific derivatives.

Chemical Properties

Relevant analyses include spectroscopic methods (such as nuclear magnetic resonance spectroscopy) to confirm structural integrity and purity .

Applications

Sitagliptin impurity F has several scientific uses:

  • Quality Control: It serves as a reference standard for assessing impurities in sitagliptin formulations.
  • Research: Studying its formation helps improve synthetic methods for sitagliptin production.
  • Regulatory Compliance: Ensuring that pharmaceutical products meet safety standards requires monitoring impurities like sitagliptin impurity F.

Understanding this compound contributes significantly to enhancing drug quality and patient safety in diabetes management therapies.

Synthetic Pathways and Methodological Innovations [2] [7]

Multi-Step Synthesis Strategies for Sitagliptin Impurity F

Sitagliptin Impurity F (C~22~H~24~F~6~N~4~O~2~, CAS 1608491-98-0) is synthesized through convergent chemical and biocatalytic routes. The primary chemical pathway employs 2,4,5-trifluorophenylacetic acid as the starting material, proceeding through four sequential transformations: reduction, oxidation, Knoevenagel condensation, and final ammonolysis [1] [3]. Step 1 involves borohydride-mediated reduction using potassium borohydride/boron trifluoride diethyl etherate in tetrahydrofuran at 10–25°C, achieving 91.3–92.4% yield for the alcohol intermediate. Step 2 utilizes hypochlorite/TEMPO/KBr oxidation in dichloromethane to generate the aldehyde derivative (82.3–88.9% yield). Step 3 applies Knoevenagel condensation with malonic acid, followed by Step 4 ammonolysis with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride using carbonyldiimidazole (CDI) activation (81.2–87.8% yield) [1] [3].

Alternatively, enzymatic routes leverage engineered transaminases (e.g., from Roseomonas deserti) in whole-cell biocatalysts. This system utilizes benzylamine as an amine donor, with aldehyde reductase (AHR) and formate dehydrogenase (FDH) co-expression to mitigate benzaldehyde inhibition. Optimized conditions achieve 72–91% conversion for gram-scale synthesis of the sitagliptin intermediate, though subsequent coupling is required to form Impurity F [7].

Table 1: Comparative Synthetic Routes for Sitagliptin Impurity F

Synthetic ApproachKey Reagents/CatalystsCritical StepYield Range
Chemical Four-Step RouteKBH~4~/BF~3~, NaOCl/TEMPO, Malonic acid, CDICDI-mediated ammonolysis81.2–92.4% (per step)
Biocatalytic CascadeR. deserti transaminase, AHR/FDH, BenzylamineTransaminase amination72–91% (overall conversion)

Role of Knoevenagel Condensation in Structural Formation

The Knoevenagel condensation is pivotal for constructing the α,β-unsaturated carboxylic acid backbone of Sitagliptin Impurity F precursors. This step couples the aldehyde intermediate (Compound 3) with malonic acid under base catalysis (pyridine) in toluene, with azeotropic water removal [1] [3]. The reaction proceeds via:

  • Nucleophilic attack by the activated methylene of malonic acid on the carbonyl carbon of 2,4,5-trifluorophenylacetaldehyde.
  • Dehydration to form (E)-2-(2,4,5-trifluorobenzyl)acrylic acid (Compound 4), confirmed by ¹⁹F NMR and LC-MS [2].Solvent selection critically influences stereoselectivity and yield. Non-polar solvents (toluene, xylene) favor higher conversions (91.2–93.6%) by facilitating water removal, while polar aprotic solvents (DMF, acetonitrile) reduce efficiency due to incomplete iminium ion formation [1].

Table 2: Solvent Impact on Knoevenagel Condensation Efficiency

SolventReaction TemperatureWater Removal EfficiencyYield (%)
TolueneReflux (110°C)High (azeotrope)91.2–93.6%
XyleneReflux (140°C)High89.4–90.1%
DMF80°CLow62.7–68.3%
AcetonitrileReflux (82°C)Moderate75.2–79.5%

Optimization of Reduction-Oxidation Sequences in Precursor Derivatization

Reduction optimization focuses on chemo-selective carbonyl reduction without affecting aromatic fluorines. Borane complexes (e.g., BH~3~·THF) enable rapid reduction of 2,4,5-trifluorophenylacetic acid but generate borate salts complicating purification. The KBH~4~/BF~3~·OEt~2~ system in THF achieves >91% yield by stabilizing the alkoxide intermediate and suppressing oligomerization [1]. Temperature control (<30°C) is essential to minimize over-reduction to the hydrocarbon.

For oxidation, hypochlorite/TEMPO/KBr in dichloromethane at 10–25°C outperforms alternatives like activated MnO~2~ or pyridinium chlorochromate (PCC). TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzes hypochlorite-driven conversion of primary alcohols to aldehydes without carboxylic acid overoxidation. KBr enhances reaction kinetics via in situ bromine generation, reducing side-product formation to <5% [2] [3].

Table 3: Oxidation Reagent Comparison for Alcohol-to-Aldehyde Conversion

Oxidant SystemSolventTemperatureReaction ByproductsYield (%)
NaOCl/TEMPO/KBrCH~2~Cl~2~10–25°CNaCl, H~2~O82.3–88.9%
Activated MnO~2~Toluene80°CMn residues68.4–73.1%
PCCCH~2~Cl~2~25°CChromate sludge58.7–65.2%
Swern OxidationTHF–60°CDMS, CO~2~70.2–75.8%

Catalytic Systems for Enhancing Reaction Efficiency and Selectivity

Lewis acid catalysts like BF~3~·OEt~2~ enhance borohydride reduction regioselectivity by coordinating with the carbonyl oxygen, accelerating hydride transfer. In contrast, enzymatic cascades employ promoter-engineered whole cells to balance transaminase (TARO) and esterase expression levels. This minimizes proteolytic burden and maximizes cofactor recycling, improving space-time yield by 2.3-fold versus free enzymes [7].

For the final ammonolysis, CDI activation enables mild coupling (room temperature, ethyl acetate) between the acrylic acid derivative and triazolopiperazine. CDI forms an acyl imidazole intermediate that reacts preferentially with the secondary amine of triazolopiperazine, suppressing epimerization. Alternative reagents like DCC or EDC require stoichiometric bases (triethylamine), leading to >8% diastereomer impurities versus <2% with CDI [1] [3].

Table 4: Engineered Enzymes for Sitagliptin Intermediate Synthesis

Enzyme SourceMutationsAmine DonorConversion Efficiency
Arthrobacter sp. (evolved)27 mutationsIsopropylamine92%
Roseomonas deserti (TARO)Wild-typeBenzylamine70%
Ilumatobacter coccineusNone(S)-α-MBA82%
Arthrobacter cumminsiiM1+M122HAlanine92%

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis Protocols

Industrial protocols prioritize cost-efficiency and scalability:

  • Hypochlorite oxidation replaces expensive Swern or PCC systems, leveraging 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalysis to reduce reagent costs by >60% [3].
  • Continuous processing integrates Knoevenagel condensation and CDI coupling in flow reactors, reducing intermediate isolation and boosting throughput (kg/day scale) [5].
  • Impurity control adheres to United States Pharmacopeia (USP) thresholds (NMT 0.2%), enforced via in-process HPLC monitoring at Steps 3 and 4 [5].

Laboratory methods emphasize flexibility:

  • Enzymatic routes use benzylamine as a low-cost amine donor but require specialized equipment for whole-cell biotransformation [7].
  • Chromatography-free purification employs pH-selective crystallization (e.g., ethyl acetate/water biphasic extraction) to isolate Sitagliptin Impurity F at >99% purity [2].
  • Analytical validation utilizes UPLC-MS/MS with Luna C18 columns (0.1% formic acid/acetonitrile gradient) for impurity tracking at 0.05% detection limits [3] [5].

Table 5: Industrial vs. Laboratory Synthesis Parameters

ParameterIndustrial ProtocolLaboratory Protocol
Scale100–500 kg/batch1–10 g/batch
Step 2 OxidantNaOCl/TEMPO/KBrActivated MnO~2~ or PCC
Step 4 CouplingCDI in ethyl acetateEDC/HOBt in DMF
PurificationCrystallization (HCl salt)Preparative HPLC
Regulatory ComplianceUSP NMT 0.2% impurityResearch-use only

Properties

Product Name

Sitagliptin impurity F

IUPAC Name

(3R)-3-amino-N-[2-[[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]amino]ethyl]-4-(2,4,5-trifluorophenyl)butanamide

Molecular Formula

C22H24F6N4O2

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C22H24F6N4O2/c23-15-9-19(27)17(25)5-11(15)3-13(29)7-21(33)31-1-2-32-22(34)8-14(30)4-12-6-18(26)20(28)10-16(12)24/h5-6,9-10,13-14H,1-4,7-8,29-30H2,(H,31,33)(H,32,34)/t13-,14-/m1/s1

InChI Key

KXZDIEYEXQRASS-ZIAGYGMSSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)NCCNC(=O)CC(CC2=CC(=C(C=C2F)F)F)N)N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)NCCNC(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.